molecular formula C10H18N4O B1493228 1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine CAS No. 2098072-83-2

1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine

Cat. No.: B1493228
CAS No.: 2098072-83-2
M. Wt: 210.28 g/mol
InChI Key: STPRRNJFHGBTRA-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine is a chemical compound characterized by its unique structure, which includes an azidoethyl group attached to an octahydro-cyclopenta[e][1,4]oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine typically involves the reaction of octahydro-1H-cyclopenta[e][1,4]oxazepine with an azidoethylating agent under controlled conditions. Common reagents include azidoethyl halides and azidoethylating agents such as sodium azide in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the azidoethylating reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine can undergo various chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or ozone can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso or nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The azido group can be used in bioconjugation techniques to label biomolecules.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Applications in material science, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The azido group can participate in click chemistry reactions, which are useful in forming covalent bonds with other molecules.

Comparison with Similar Compounds

  • 2-Azidoethyl 2-bromoisobutyrate: Used in atom transfer radical polymerization (ATRP) and Cu-mediated ligation.

  • Azidoethyl LacNAc: Used in glycosylation reactions.

  • O-(2-Azidoethyl)heptaethylene glycol: Used in the synthesis of polyethylene glycol derivatives.

Uniqueness: 1-(2-Azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

1-(2-azidoethyl)-2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c11-13-12-4-5-14-6-7-15-8-9-2-1-3-10(9)14/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPRRNJFHGBTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCN(C2C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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